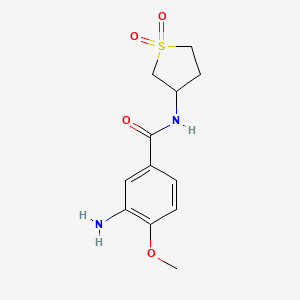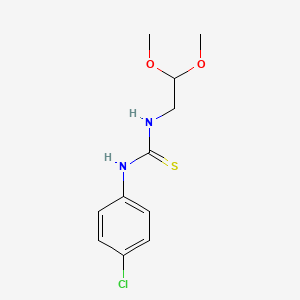
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been shown to have antioxidant properties and can be used as a scavenger of reactive oxygen species (ROS).
Mechanism of Action
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea acts as an antioxidant by scavenging ROS, such as superoxide anion, hydrogen peroxide, and hydroxyl radical. It does this by donating a hydrogen atom to the ROS, thereby neutralizing it. 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea also inhibits the formation of ROS by chelating transition metal ions, such as iron and copper, that are involved in the generation of ROS.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to protect against lipid peroxidation, DNA damage, and protein oxidation. 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea in lab experiments is its ability to scavenge ROS and protect against oxidative stress. This makes it a useful tool for investigating the role of ROS in various pathological conditions. However, one limitation of using 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea is its potential to interfere with other cellular processes, such as signaling pathways. Therefore, it is important to use appropriate controls and concentrations when using 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea in experiments.
Future Directions
There are several future directions for research involving 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea. One area of interest is its potential as a therapeutic agent for various pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. Another area of interest is its potential as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative stress. Additionally, further research is needed to investigate the potential side effects and toxicity of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea involves the reaction of 4-chlorophenyl isothiocyanate with 2,2-dimethoxyethylamine. The reaction takes place in anhydrous toluene under reflux conditions. The product is then purified by recrystallization from ethanol to obtain a white crystalline solid with a melting point of 123-125°C.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea has been used in various scientific research studies as an antioxidant and ROS scavenger. It has been shown to protect against oxidative stress in several in vitro and in vivo models. 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea has also been used as a tool to investigate the role of ROS in various pathological conditions, such as cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLWRNGSXAROAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

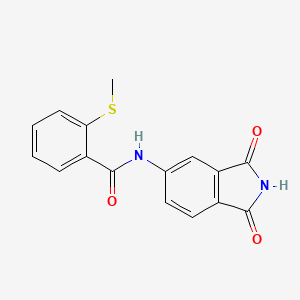
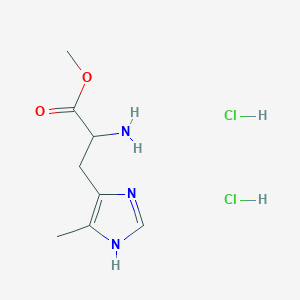
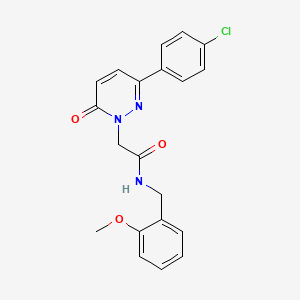

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

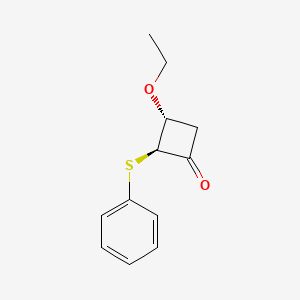
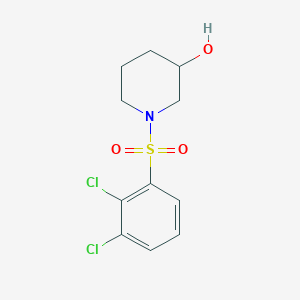
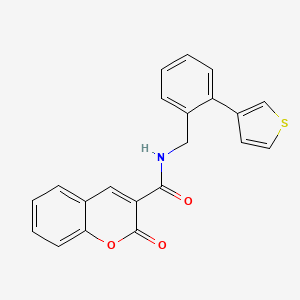

![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)
